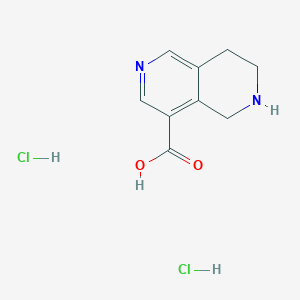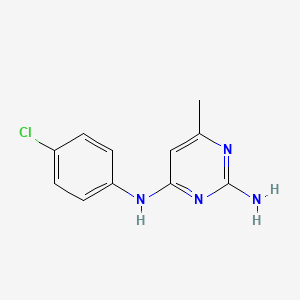
N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as 4-chloro-6-methylpyrimidine-2,4-diamine, is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used as a building block for the synthesis of various compounds and is also used as a ligand in coordination chemistry.
Scientific Research Applications
Antimalarial Properties
N4-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine and its derivatives have been extensively studied for their antimalarial properties. Investigations into the structural, bonding, and spectral characteristics of such compounds reveal insights into their interaction mechanisms with the active sites of enzymes crucial for malaria pathology. Studies have shown the importance of the dihedral angle between pyrimidine and phenyl rings for effective docking and activity, highlighting the compound's potential in antimalarial drug development (Sherlin et al., 2018).
Phosphodiesterase Inhibition
Research on pyrimidinediamine derivatives has also uncovered their utility in inhibiting phosphodiesterase 9 (PDE9), which is implicated in neurodegenerative diseases such as Alzheimer's. For instance, BAY 73-6691, a compound structurally related to N4-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine, has shown selective inhibition of PDE9, suggesting a potential pathway for therapeutic intervention in cognitive disorders (Wunder et al., 2005).
Polymer Chemistry Applications
In the realm of polymer chemistry, derivatives of N4-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine have been utilized to synthesize novel polyimides with high thermal stability and favorable mechanical properties. These materials exhibit potential for various industrial applications, including electronics and coatings, due to their high glass transition temperatures and excellent thermal stability (Wang et al., 2008).
Antibacterial and Antifungal Applications
Pyrimidinediamine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents. Compounds synthesized by modifying N4-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine have shown significant inhibition of bacterial growth, including E. coli and S. aureus, highlighting their promise in combating antibiotic-resistant infections (Fan et al., 2020).
Anticancer Research
Research into the anticancer potential of N4-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine derivatives has led to the discovery of compounds with potent activity against various cancer cell lines. These studies underscore the potential of such compounds in the development of new cancer therapeutics, offering promising avenues for targeted treatments (Huang et al., 2020).
properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRKCBMOAYRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7752-45-6 |
Source


|
| Record name | N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

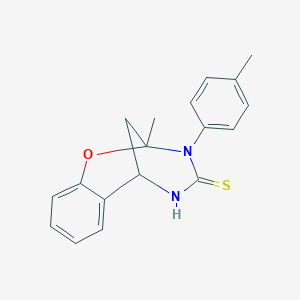
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)
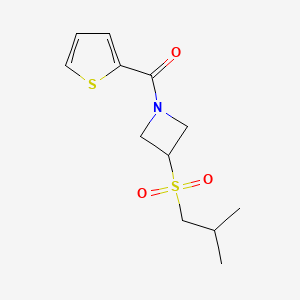

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)
![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)
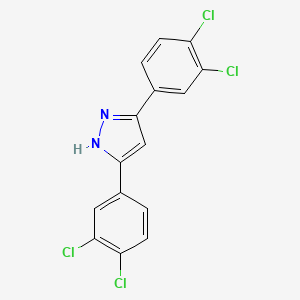
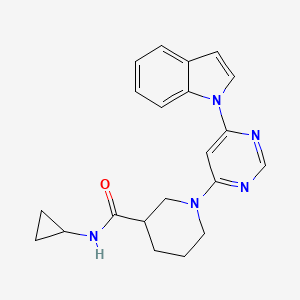
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)
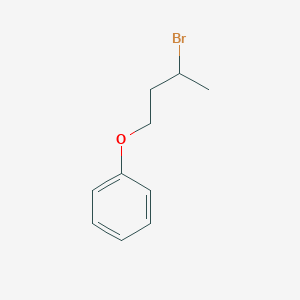
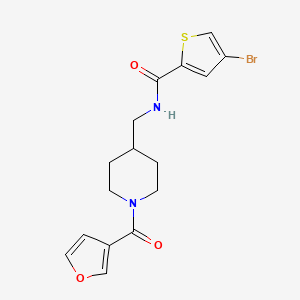
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)

